Cas no 101390-92-5 (Dicyclopenta[a,d]cyclooctene-2,5,6,7-tetrol,9a-[(acetyloxy)methyl]tetradecahydro-4-methyl-1-methylene-7-(1-methylethyl)-,5-acetate, (2S,3aR,4R,5S,6R,6aS,7R,9aS,10aR)- (9CI))
![Dicyclopenta[a,d]cyclooctene-2,5,6,7-tetrol,9a-[(acetyloxy)methyl]tetradecahydro-4-methyl-1-methylene-7-(1-methylethyl)-,5-acetate, (2S,3aR,4R,5S,6R,6aS,7R,9aS,10aR)- (9CI) structure](https://fr.kuujia.com/scimg/cas/101390-92-5x500.png)
101390-92-5 structure
Nom du produit:Dicyclopenta[a,d]cyclooctene-2,5,6,7-tetrol,9a-[(acetyloxy)methyl]tetradecahydro-4-methyl-1-methylene-7-(1-methylethyl)-,5-acetate, (2S,3aR,4R,5S,6R,6aS,7R,9aS,10aR)- (9CI)
Numéro CAS:101390-92-5
Le MF:C24H38O7
Mégawatts:438.55432844162
CID:142922
Dicyclopenta[a,d]cyclooctene-2,5,6,7-tetrol,9a-[(acetyloxy)methyl]tetradecahydro-4-methyl-1-methylene-7-(1-methylethyl)-,5-acetate, (2S,3aR,4R,5S,6R,6aS,7R,9aS,10aR)- (9CI) Propriétés chimiques et physiques
Nom et identifiant
-
- Dicyclopenta[a,d]cyclooctene-2,5,6,7-tetrol,9a-[(acetyloxy)methyl]tetradecahydro-4-methyl-1-methylene-7-(1-methylethyl)-,5-acetate, (2S,3aR,4R,5S,6R,6aS,7R,9aS,10aR)- (9CI)
- [2S,3aα,6aα,10aα,(-)]-9aβ-(Acetoxymethyl)tetradecahydro-7-isopropyl-4β-methyl-1-methylenedicyclopenta[a,d]cyclooctene-2β,5α,6α,7β-tetrol 5-acetate
- Dicyclopenta[a,d]cyclooctene-2,5,6,7-tetrol,9a-[(acetyloxy)methyl]tetradecahydro-4-methyl-1-methylene-7-(1-methylethyl)-,5-ac
- Dicyclopenta[a,d]cyclooctene-2,5,6,7-tetrol,9a-[(acetyloxy)methyl]tetradecahydro-4-methyl-1-methylene-7-(1-methylethyl)-,5-acetate, [2S-(2a,3ab,4a,5b,6b,6ab,7a,9aa,10ab)]-
- Fusicoccane A
- Fusicoplagin A
- (-)-Fusicoplagin A
- Dicyclopenta[a,d]cyclooctene-2,5,6,7-tetrol, 9a-[(acetyloxy)methyl]tetradecahydro-4-methyl-1-methylene-7-(1-methylethyl)-, 5-acetate, (2S,3aR,4R,5S,6R,6aS,7R,9aS,10aR)- (9CI)
-
- Piscine à noyau: 1S/C24H38O7/c1-12(2)24(29)8-7-23(11-30-15(5)25)10-18-13(3)19(27)9-17(18)14(4)21(31-16(6)26)20(28)22(23)24/h12,14,17-22,27-29H,3,7-11H2,1-2,4-6H3/t14-,17+,18+,19+,20+,21+,22-,23-,24-/m1/s1
- La clé Inchi: AMBIXBPMZZPLEH-RITQMIIASA-N
- Sourire: [C@@]12([H])C[C@H](O)C(=C)[C@]1([H])C[C@@]1(COC(C)=O)CC[C@](C(C)C)(O)[C@]1([H])[C@@H](O)[C@@H](OC(=O)C)[C@@H]2C
Propriétés calculées
- Qualité précise: 272.08309
- Masse isotopique unique: 438.262
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 3
- Nombre de récepteurs de liaison hydrogène: 7
- Comptage des atomes lourds: 31
- Nombre de liaisons rotatives: 6
- Complexité: 733
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 9
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 113A^2
Propriétés expérimentales
- Le PSA: 52.54
Dicyclopenta[a,d]cyclooctene-2,5,6,7-tetrol,9a-[(acetyloxy)methyl]tetradecahydro-4-methyl-1-methylene-7-(1-methylethyl)-,5-acetate, (2S,3aR,4R,5S,6R,6aS,7R,9aS,10aR)- (9CI) Littérature connexe
-
Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
D. Pihler-Puzović,A. L. Hazel,T. Mullin Soft Matter, 2016,12, 7112-7118
-
Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
101390-92-5 (Dicyclopenta[a,d]cyclooctene-2,5,6,7-tetrol,9a-[(acetyloxy)methyl]tetradecahydro-4-methyl-1-methylene-7-(1-methylethyl)-,5-acetate, (2S,3aR,4R,5S,6R,6aS,7R,9aS,10aR)- (9CI)) Produits connexes
- 204203-14-5(2,6-BIS[1-(2,6-DI-I-PROPYLPHENYLIMINO)ETHYL]PYRIDINE)
- 59467-98-0(3H-1,4-Benzodiazepin-2-amine, N-methyl-N-nitroso-5-phenyl-)
- 850131-81-6(1,3-Propanediamine, N,N'-bis(phenyl-2-pyridinylmethylene)-)
- 918639-02-8(Phenol, 3-[(phenyl-2-pyridinylmethylene)amino]-)
- 488856-56-0(Benzenamine, 2,6-diethyl-N-(1H-pyrrol-2-ylmethylene)- (9CI))
- 210537-32-9(2,6-bis[1-(2-methylphenylimino)ethyl]pyridine)
- 59468-32-5(3H-1,4-Benzodiazepin-2-amine, 7-ethyl-5-(2-fluorophenyl)-N-methyl-)
- 59467-97-9(3H-1,4-Benzodiazepin-2-amine, N-methyl-5-phenyl-)
- 204203-16-7(2,6-Bis[1-[(2,6-dimethylphenyl)imino]ethyl]pyridine)
- 681213-35-4(Benzenamine,N-[1-[6-[1-[[3,5-bis(1,1-dimethylethyl)phenyl]imino]ethyl]-2-pyridinyl]ethylidene]-2,4,6-trimethyl-)
Fournisseurs recommandés
Suzhou Senfeida Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Taizhou Jiayin Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Enjia Trading Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Hubei Changfu Chemical Co., Ltd.
Membre gold
Fournisseur de Chine
Lot

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membre gold
Fournisseur de Chine
Réactif
